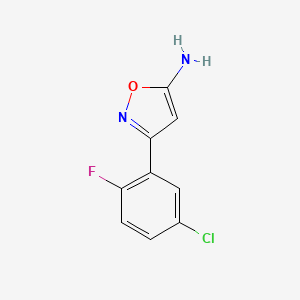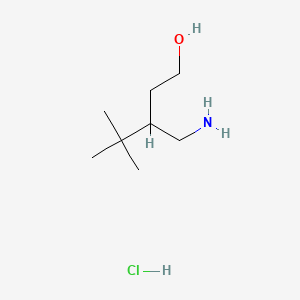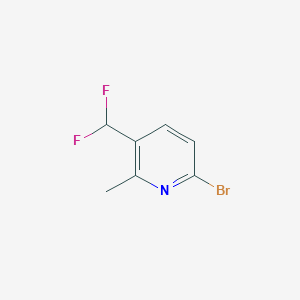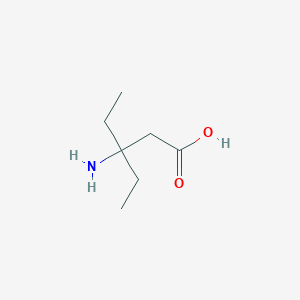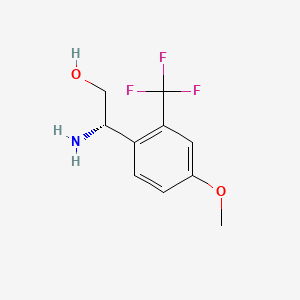
3-(1-ethyl-1H-pyrazol-5-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a propanal group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal can be achieved through various methods. One common approach involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with propanal under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
3-(1-Ethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, while reduction produces 3-(1-ethyl-1H-pyrazol-5-yl)propanol .
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research on this compound includes its potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
3-(1-Ethyl-1H-pyrazol-5-yl)propanal can be compared with other pyrazole derivatives, such as 3-(1-methyl-1H-pyrazol-5-yl)propanal and 3-(1-phenyl-1H-pyrazol-5-yl)propanal. While these compounds share a similar core structure, the presence of different substituents at the 1-position of the pyrazole ring imparts unique properties and reactivity to each compound. For instance, the ethyl group in this compound may enhance its lipophilicity and influence its interaction with biological targets compared to its methyl or phenyl analogs .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3 |
InChI Key |
BUVXXDDUHZXJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


